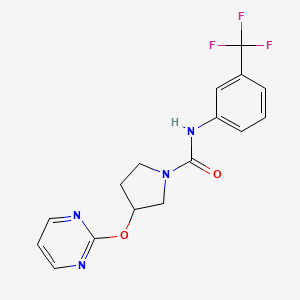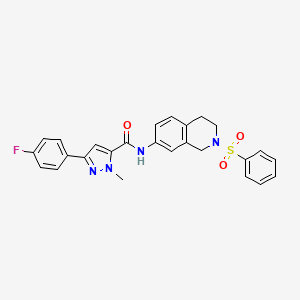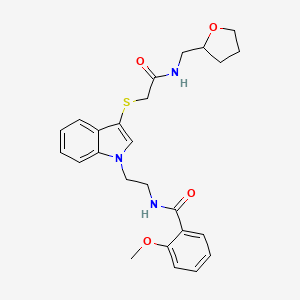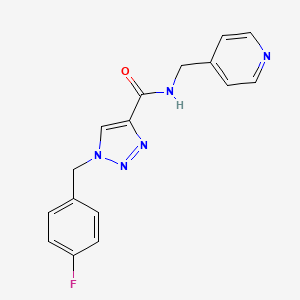
3-(pyrimidin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(pyrimidin-2-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide, also known as Compound A, is a small molecule compound that has been developed for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Pyrimidine Core in Medicinal Chemistry
The pyrimidine core is pivotal in the medicinal and pharmaceutical industries for its wide applicability in synthesizing various bioactive compounds. Among its derivatives, 5H-pyrano[2,3-d]pyrimidine scaffolds stand out for their bioavailability and broad synthetic applications. Recent reviews cover synthetic pathways for developing substituted pyrimidin-2-one derivatives through multicomponent reactions, highlighting the role of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing these compounds. This synthesis approach emphasizes the utility of the pyrimidine core in developing lead molecules for further pharmacological exploration (Parmar, Vala, & Patel, 2023).
Pyrimidine Derivatives as Optical Sensors
Pyrimidine derivatives have significant applications beyond medicinal chemistry, notably in the development of optical sensors. Due to their ability to form coordination and hydrogen bonds, pyrimidine-based compounds have emerged as exquisite materials for sensing applications. This versatility underlines the importance of pyrimidine derivatives in creating sensors with applications in biological and environmental monitoring (Jindal & Kaur, 2021).
Pyrimidine in Anticancer Research
Pyrimidines are also central to anticancer research, serving as the foundational structure for DNA and RNA. The anticancer potential of pyrimidine-based compounds, particularly in fused scaffolds, has been extensively reported. These compounds interact with various enzymes, targets, and receptors, indicating their broad spectrum of activity against cancer cells. Recent patents emphasize the ongoing global research focus on pyrimidine derivatives as potential anticancer agents, suggesting their prominence in future drug development endeavors (Kaur et al., 2014).
Pyrimidine and Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for its versatility and the ability to enhance the pharmacological profile of compounds, including those with pyrimidine cores. The inclusion of a pyrrolidine ring can significantly influence the stereochemistry, pharmacophore exploration, and 3D coverage of a molecule, thus impacting its biological activity. This review highlights the importance of both pyrrolidine and pyrimidine rings in the development of biologically active compounds, showcasing the diverse applications of these structures in drug discovery (Li Petri et al., 2021).
Propiedades
IUPAC Name |
3-pyrimidin-2-yloxy-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)11-3-1-4-12(9-11)22-15(24)23-8-5-13(10-23)25-14-20-6-2-7-21-14/h1-4,6-7,9,13H,5,8,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTRZZIXBMMODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)
![N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2437352.png)



![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2437358.png)

![(4-(Isobutylsulfonyl)piperidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2437363.png)
![2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2437365.png)

![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2437368.png)
![2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2437369.png)